molecular formula C19H21Br2NO3 B12754842 4-(((3,5-Dibromo-2-hydroxyphenyl)imino)methyl)-6-hexylresorcinol CAS No. 94303-99-8

4-(((3,5-Dibromo-2-hydroxyphenyl)imino)methyl)-6-hexylresorcinol

Cat. No.: B12754842
CAS No.: 94303-99-8
M. Wt: 471.2 g/mol
InChI Key: QBDUFRUPHMMXJQ-UHFFFAOYSA-N
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Description

4-(((3,5-Dibromo-2-hydroxyphenyl)imino)methyl)-6-hexylresorcinol is a complex organic compound with a molecular formula of C20H20Br4N2O2 and a molecular weight of 640.011 g/mol . This compound is characterized by the presence of bromine atoms, hydroxyl groups, and an imino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3,5-Dibromo-2-hydroxyphenyl)imino)methyl)-6-hexylresorcinol typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and 6-hexylresorcinol in the presence of an appropriate catalyst . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-(((3,5-Dibromo-2-hydroxyphenyl)imino)methyl)-6-hexylresorcinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(((3,5-Dibromo-2-hydroxyphenyl)imino)methyl)-6-hexylresorcinol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial and fungal infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((3,5-Dibromo-2-hydroxyphenyl)imino)methyl)-6-hexylresorcinol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((3,5-Dibromo-2-hydroxyphenyl)imino)methyl)-6-hexylresorcinol is unique due to its specific combination of bromine atoms, hydroxyl groups, and an imino group, which confer distinct chemical reactivity and biological activity. Its hexyl chain also contributes to its lipophilicity, enhancing its interaction with biological membranes .

Properties

CAS No.

94303-99-8

Molecular Formula

C19H21Br2NO3

Molecular Weight

471.2 g/mol

IUPAC Name

4-[(3,5-dibromo-2-hydroxyphenyl)iminomethyl]-6-hexylbenzene-1,3-diol

InChI

InChI=1S/C19H21Br2NO3/c1-2-3-4-5-6-12-7-13(18(24)10-17(12)23)11-22-16-9-14(20)8-15(21)19(16)25/h7-11,23-25H,2-6H2,1H3

InChI Key

QBDUFRUPHMMXJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(C=C1O)O)C=NC2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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